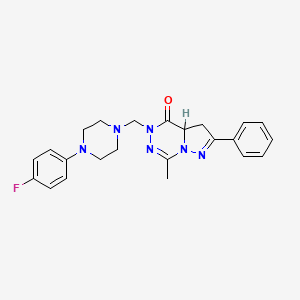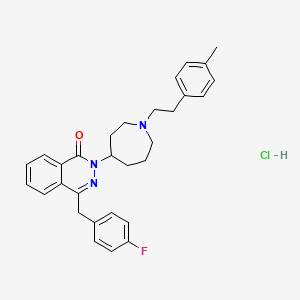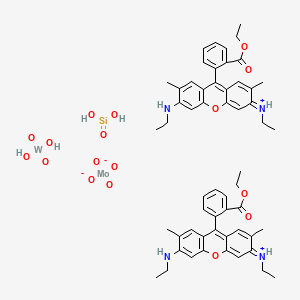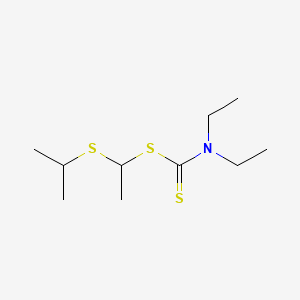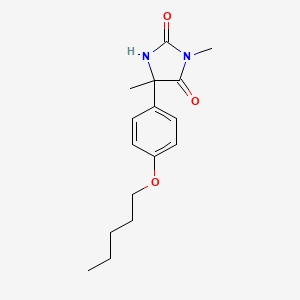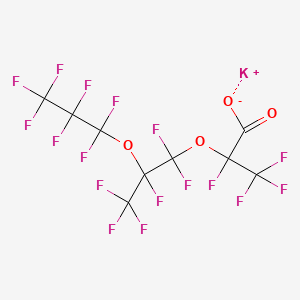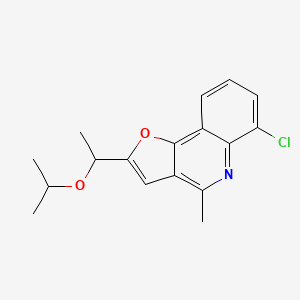
6-Chloro-4-methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cloro-4-metil-2-(1-(1-metiletoxi)etil)furo(3,2-c)quinolina es un compuesto heterocíclico que pertenece a la familia de las furoquinolinas. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de furoquinolina con un sustituyente cloro, metil y metiletoxi. Las furoquinolinas son conocidas por sus diversas actividades biológicas y a menudo se estudian por sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-Cloro-4-metil-2-(1-(1-metiletoxi)etil)furo(3,2-c)quinolina generalmente implica la reacción de Rap-Stoermer. Este método permite la construcción de furoquinolinas lineales y angulares. Por ejemplo, la síntesis puede comenzar con 3-acetil-6-cloro-4-fenil-1H-quinolin-2-ona y compuestos α-halocarbonílicos como cloroacetofenona, cloroacetato de etilo y cloroacetamida . Las condiciones de reacción a menudo implican el uso de calentamiento convencional o métodos asistidos por microondas para mejorar el rendimiento y la eficiencia.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas escalables que utilizan materiales de partida fácilmente disponibles y sistemas catalíticos eficientes. El uso de irradiación de microondas y condiciones libres de disolventes puede ser ventajoso para la producción a gran escala debido a su naturaleza ecológica y rentable .
Análisis De Reacciones Químicas
Tipos de reacciones
6-Cloro-4-metil-2-(1-(1-metiletoxi)etil)furo(3,2-c)quinolina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para eliminar grupos que contienen oxígeno o reducir dobles enlaces.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en las posiciones cloro y metiletoxi.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y nucleófilos como el metóxido de sodio. Las condiciones de reacción típicamente implican temperaturas controladas y el uso de disolventes como diclorometano o etanol.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de quinolina con funcionalidades de oxígeno adicionales, mientras que las reacciones de sustitución pueden introducir varios grupos alquilo o arilo.
Aplicaciones Científicas De Investigación
6-Cloro-4-metil-2-(1-(1-metiletoxi)etil)furo(3,2-c)quinolina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se puede utilizar en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 6-Cloro-4-metil-2-(1-(1-metiletoxi)etil)furo(3,2-c)quinolina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando varios efectos biológicos. Por ejemplo, puede inhibir el crecimiento de células cancerosas al interferir con la replicación del ADN o la síntesis de proteínas.
Comparación Con Compuestos Similares
Compuestos similares
Unicidad
6-Cloro-4-metil-2-(1-(1-metiletoxi)etil)furo(3,2-c)quinolina es única debido a sus sustituyentes específicos, que confieren propiedades químicas y biológicas distintas. Sus grupos cloro y metiletoxi pueden mejorar su reactividad y posibles efectos terapéuticos en comparación con otras furoquinolinas y quinolinas.
Propiedades
Número CAS |
88654-65-3 |
|---|---|
Fórmula molecular |
C17H18ClNO2 |
Peso molecular |
303.8 g/mol |
Nombre IUPAC |
6-chloro-4-methyl-2-(1-propan-2-yloxyethyl)furo[3,2-c]quinoline |
InChI |
InChI=1S/C17H18ClNO2/c1-9(2)20-11(4)15-8-13-10(3)19-16-12(17(13)21-15)6-5-7-14(16)18/h5-9,11H,1-4H3 |
Clave InChI |
KZYKFLWQIAXUJR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C(OC2=C3C=CC=C(C3=N1)Cl)C(C)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



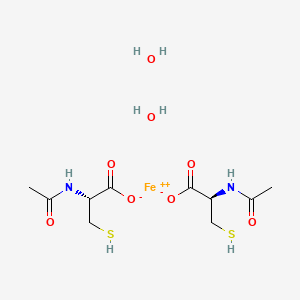



![1-[1,2-Dihydro-6-hydroxy-4-methyl-5-[[2-[(nonyloxy)carbonyl]phenyl]azo]-2-oxo-3-pyridyl]pyridinium chloride](/img/structure/B12718185.png)

